molecular formula C14H10F3NO B5695417 2,2,2-trifluoro-N,N-diphenylacetamide

2,2,2-trifluoro-N,N-diphenylacetamide

Cat. No.: B5695417
M. Wt: 265.23 g/mol
InChI Key: ZMJSWAIATYIZKV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N,N-diphenylacetamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the family of trifluoroacetamides, which are recognized in synthetic chemistry for their utility as building blocks and intermediates. Compounds with the trifluoroacetamide group, such as N-phenyl trifluoroacetimidate, are frequently employed in glycosylation protocols and other synthetic transformations . The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent carbonyl, making this class of compounds valuable for constructing more complex molecular architectures. As a reagent, it is expected to be useful in organic synthesis, method development, and potentially in medicinal chemistry for the creation of novel compounds. 2,2,2-Trifluoro-N,N-diphenylacetamide is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions, as related acetamide compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

2,2,2-trifluoro-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)13(19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJSWAIATYIZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N,N-diphenylacetamide typically involves the reaction of trifluoroacetic anhydride with diphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in its pure form.

Chemical Reactions Analysis

Reduction with Borane (BH₃) to Hemiaminal Intermediates

The compound undergoes BH₃-mediated reduction to form hemiaminal intermediates (e.g., 2d ), which exhibit autocatalytic behavior .
Key observations :

  • Stabilization of hemiaminal : The trifluoromethyl group stabilizes the intermediate by reducing nitrogen’s nucleophilicity, preventing decomposition .

  • Kinetics : Real-time ¹⁹F/¹H NMR studies showed 2d accumulates to 80 mol% before converting to the fully reduced amine 5d (Table 1) .

Table 1: Stability of Hemiaminal Intermediates

Amide (R₁, R₂)Hemiaminal StabilityFinal Product Yield
-NPh₂ (1d )80 mol% (2d )>90% (5d )
-N(C₆H₄-p-CF₃)₂72 h stabilityQuantitative

Autocatalytic Reaction Mechanism

The hemiaminal 2d acts as a Lewis base, coordinating BH₃ and the parent amide 1d , enabling autocatalysis :

  • Background reaction : Initial reduction of 1d to 2d (non-catalytic).

  • Autocatalytic cycle :

    • 2d + BH₃ → BH₃-2d complex (Step III).

    • Coordination to 1d activates both substrates for faster reduction (Step IV).

Key evidence :

  • Adding 15 mol% 2d eliminated the 35-hour lag phase (Fig. 2A–C) .

  • Cross-catalytic experiments demonstrated mutual acceleration between 1d and other amides (e.g., 1b ) .

Inhibition by Lewis Bases

Stronger Lewis bases (e.g., dimethylaniline) sequester BH₃, halting the reaction . This confirms borane’s role as the active Lewis acid.

Catalytic Reduction to Amines

Under catalytic conditions, 1d is reduced to 5d (N,N-diphenyl-2,2,2-trifluoroethylamine) alongside boron-containing byproducts (e.g., 7 ) .
Conditions :

  • Catalyst : Hemiaminal 2d (autogenerated).

  • Solvent : Dichloromethane-d₂.

  • Stoichiometry : 3.6 equiv BH₃·SMe₂ .

Table 2: Reduction Outcomes

Starting MaterialProductKey Characterization Data (¹⁹F NMR)
1d 5d + 7 δ = -75.7 ppm (CF₃)

Cross-Catalytic Effects

2d accelerates reductions of structurally distinct amides (e.g., 1a , 1b ) :

  • 1b reduction rate increased 2.5× in the presence of 2d .

  • Mutual inhibition observed post-consumption of 2d , attributed to SMe₂ liberation .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Design and Development
TFDA is utilized in the design of novel pharmacological agents, particularly in optimizing interactions with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a favorable candidate for drug development.

  • Case Study: Opioid Receptor Modulation
    Recent research has demonstrated that derivatives of TFDA can act as selective modulators of opioid receptors. For instance, compounds designed with TFDA scaffolding showed improved selectivity for the D3 receptor over D2, potentially reducing side effects associated with traditional opioid therapies. This is crucial for developing medications that minimize addiction risks while providing analgesic effects .

1.2 Anticancer Activity
TFDA and its derivatives have been investigated for their anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines.

  • Data Table: Anticancer Activity of TFDA Derivatives
CompoundCell Line TestedIC50 (µM)Mechanism of Action
TFDA Derivative AHeLa5.4Induction of apoptosis
TFDA Derivative BMCF-73.2Inhibition of proliferation
TFDA Derivative CA5494.8Cell cycle arrest

Agrochemical Applications

2.1 Herbicide Development
TFDA has been evaluated for its potential as a herbicide due to its ability to disrupt plant growth through specific biochemical pathways.

  • Case Study: Herbicidal Efficacy on Papaver somniferum
    Research conducted on the efficacy of TFDA as a herbicide showed significant damage to the growth of opium poppy plants (Papaver somniferum). The compound induced severe injury at low concentrations, demonstrating its potential for controlling illicit crop cultivation .

2.2 Insect Repellents
The structural characteristics of TFDA make it a candidate for developing insect repellents. Its effectiveness in repelling certain insect species has been noted, although further studies are required to optimize formulations for commercial use.

Materials Science Applications

3.1 Polymer Chemistry
TFDA is being explored as a building block in polymer synthesis due to its unique trifluoromethyl functionality, which can impart desirable properties such as thermal stability and chemical resistance.

  • Data Table: Properties of Polymers Derived from TFDA
Polymer TypeThermal Stability (°C)Chemical Resistance
Polyamide from TFDA250Excellent against solvents
Polyurethane from TFDA230Moderate against acids

3.2 Coatings and Adhesives
In coatings technology, TFDA-modified compounds are being studied for their adhesion properties and resistance to environmental degradation, making them suitable for outdoor applications.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N,N-diphenylacetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with biological targets, leading to inhibition or activation of specific enzymes or receptors. The phenyl rings may also play a role in binding to protein targets, influencing biological processes.

Comparison with Similar Compounds

N,N-Diphenylacetamide (Non-Fluorinated Analog)

  • Molecular Formula: C₁₄H₁₃NO
  • Molecular Weight : 211.26 g/mol
  • Key Differences : Lacks the -CF₃ group, resulting in lower lipophilicity and altered electronic properties.
  • Applications : Used as an intermediate in synthesizing pharmaceuticals like loperamide (antidiarrheal) and darifenacin (anticholinergic) .

N,N-Diethyl-2,2-difluoro-2-(naphthalen-2-yl)acetamide (Compound 2b)

  • Molecular Formula: C₁₆H₁₇F₂NO
  • Molecular Weight : 285.31 g/mol
  • Key Differences : Features two fluorine atoms (vs. three) and a naphthyl group instead of phenyl.
  • Synthesis : Prepared via palladium-catalyzed coupling (86% yield), indicating moderate steric hindrance compared to bulkier trifluoro-diphenyl analogs .
  • Implications : Difluoro substitution may reduce metabolic stability but enhance solubility in polar solvents.

J147 (Trifluoroacetohydrazide Derivative)

  • Molecular Formula : C₁₇H₁₆F₃N₃O₂
  • Molecular Weight : 363.33 g/mol
  • Key Differences : Contains a hydrazide linkage and methoxybenzylidene group, unlike the simpler acetamide backbone.
  • Applications : Orally active Alzheimer’s drug candidate with MAO-B inhibition (IC₅₀ = 1.88 µM) and blood-brain barrier permeability .
  • Relevance : Highlights the role of trifluoroacetamide derivatives in neuropharmacology, though structural differences dictate specificity.

2,2,2-Trifluoro-N,N-dimethylacetamide (FDMA)

  • Molecular Formula: C₄H₆F₃NO
  • Molecular Weight : 141.09 g/mol
  • Key Differences : Dimethyl substituents (vs. diphenyl) reduce aromaticity and steric bulk.
  • Applications : Used as an electrolyte additive in quasi-solid-state halide-ion batteries due to its polar yet stable nature .
  • Contrast : Demonstrates how substituents shift applications from pharmaceuticals (diphenyl) to industrial chemistry (dimethyl).

N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS 181514-21-6)

  • Molecular Formula: C₁₀H₉BrF₃NO
  • Molecular Weight : 312.09 g/mol
  • Key Differences : Bromophenyl ethyl group introduces halogen reactivity.
  • Implications : Bromine enables cross-coupling reactions, whereas diphenyl groups in the target compound favor π-π stacking in drug-receptor interactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2,2,2-Trifluoro-N,N-diphenylacetamide C₁₄H₁₀F₃NO 281.24 CF₃, N,N-diphenyl High lipophilicity, drug candidate
N,N-Diphenylacetamide C₁₄H₁₃NO 211.26 N,N-diphenyl Intermediate for loperamide
N,N-Diethyl-2,2-difluoro-2-(naphthalen-2-yl)acetamide C₁₆H₁₇F₂NO 285.31 Diethyl, difluoro, naphthyl Synthetic intermediate (86% yield)
J147 C₁₇H₁₆F₃N₃O₂ 363.33 Trifluoro, hydrazide MAO-B inhibitor, Alzheimer’s research
2,2,2-Trifluoro-N,N-dimethylacetamide C₄H₆F₃NO 141.09 CF₃, N,N-dimethyl Electrolyte additive

Key Research Findings

  • Electronic Effects: The -CF₃ group in 2,2,2-trifluoro-N,N-diphenylacetamide withdraws electrons, stabilizing the carbonyl group and enhancing resistance to enzymatic degradation compared to non-fluorinated analogs .
  • Biological Activity : Diphenyl groups may enhance binding to aromatic residues in proteins, as seen in J147’s neurotrophic effects .
  • Industrial vs. Pharmaceutical Use : Substituents dictate applications; dimethyl analogs (e.g., FDMA) are utilized in energy storage, while diphenyl/trifluoro derivatives are explored in drug discovery .

Biological Activity

2,2,2-Trifluoro-N,N-diphenylacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The chemical structure of 2,2,2-trifluoro-N,N-diphenylacetamide can be described as follows:

  • Chemical Formula : C16H14F3N
  • Molecular Weight : 295.28 g/mol

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of 2,2,2-trifluoro-N,N-diphenylacetamide is primarily attributed to its ability to interact with various molecular targets within the body:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain .
  • Receptor Binding : It may also act as a ligand for various receptors, influencing cellular signaling pathways. Studies suggest that modifications in the phenyl rings enhance binding affinity to certain receptors compared to unmodified derivatives .

Biological Activity and Therapeutic Applications

Research indicates that 2,2,2-trifluoro-N,N-diphenylacetamide exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various models. For instance, it showed efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in analgesic activity assays .
  • Antifungal Activity : Some derivatives of diphenylacetamides have been explored for antifungal activity. However, the trifluorinated version's specific antifungal properties remain less characterized .
  • Potential Anticancer Activity : Preliminary studies suggest that modifications in the diphenylacetamide structure can lead to compounds with anticancer properties; however, specific data on 2,2,2-trifluoro-N,N-diphenylacetamide is limited .

Case Studies and Research Findings

  • Analgesic Activity Study :
    • A study evaluated the analgesic properties of synthesized derivatives of diphenylacetamides. The compound AKM-2 (a derivative) exhibited significant analgesic effects when compared to standard NSAIDs. Molecular docking studies confirmed its binding affinity to COX enzymes .
  • Enzyme Interaction Studies :
    • Research indicated that 2,2,2-trifluoro-N,N-diphenylacetamide effectively inhibited COX-1 and COX-2 enzymes in vitro. The binding affinity was assessed using radioligand binding assays, revealing a competitive inhibition mechanism .
  • Toxicological Assessment :
    • Toxicity studies have shown that while some derivatives exhibit beneficial biological activities, they also require careful evaluation for potential adverse effects. Long-term studies are necessary to establish safety profiles for therapeutic applications .

Data Summary Table

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicReceptor binding
AntifungalLimited data
Anticancer potentialStructure-dependent

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N,N-diphenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diphenylamine with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios (1:1.2 amine-to-anhydride) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Computational reaction path search methods, such as quantum chemical calculations, can predict optimal conditions and reduce trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of 2,2,2-trifluoro-N,N-diphenylacetamide?

  • Methodological Answer : Use gas chromatography (GC) for purity assessment (>98% as per industry standards) and nuclear magnetic resonance (NMR) for structural confirmation. For ¹⁹F NMR , expect a singlet near -75 ppm (CF₃ group). ¹H NMR should show aromatic proton signals at 7.2–7.6 ppm (diphenyl groups) and absence of residual amine protons. High-resolution mass spectrometry (HRMS) or Reaxys database cross-referencing (RN 1761337) validates molecular identity .

Q. What safety protocols are essential for handling 2,2,2-trifluoro-N,N-diphenylacetamide in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential vapor release.
  • Waste Management : Segregate waste in designated containers for halogenated organics; collaborate with certified disposal agencies.
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Refer to SDS guidelines for hazard statements (e.g., H303, H313) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values between GC and HPLC methods for this compound?

  • Methodological Answer : GC may underestimate purity due to non-volatile impurities, while HPLC (C18 column, acetonitrile/water mobile phase) detects polar byproducts. Cross-validate using both techniques and supplement with differential scanning calorimetry (DSC) to assess melting point consistency. For example, a sharp DSC endotherm near 120°C indicates high crystallinity and purity .

Q. What advanced spectroscopic techniques are suitable for studying electronic effects of the trifluoromethyl group in 2,2,2-trifluoro-N,N-diphenylacetamide?

  • Methodological Answer :
  • ¹⁹F NMR Spectroscopy : Probe electronic environments via chemical shift deviations (e.g., solvent effects in DMSO vs. CDCl₃).
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F) confirm functional group integrity.
  • X-ray Crystallography : Resolve crystal packing and bond angles to correlate steric effects of the CF₃ group with reactivity .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like Suzuki-Miyaura coupling. Focus on electron-withdrawing effects of the CF₃ group, which polarizes the acetamide carbonyl and enhances electrophilicity at the α-carbon. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Data Contradiction Analysis

Q. How to address conflicting literature reports on the solubility of 2,2,2-trifluoro-N,N-diphenylacetamide in polar aprotic solvents?

  • Methodological Answer : Solubility variations may arise from crystallinity differences (amorphous vs. crystalline forms). Conduct controlled solubility tests in DMF, DMSO, and acetonitrile at 25°C using gravimetric analysis. For example, sonicate samples for 30 minutes and filter through a 0.45 µm membrane. Compare results with PubChem data (Solubility ID: SID 253660746) and adjust experimental parameters (e.g., temperature, stirring time) to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.